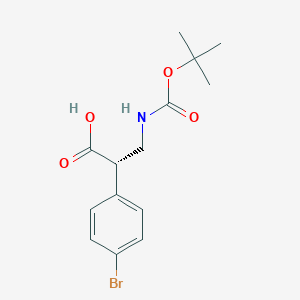

(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

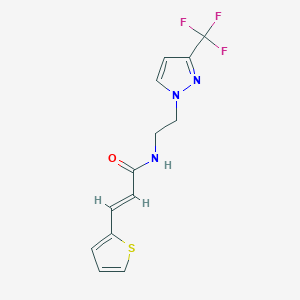

“(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid” is a complex organic compound. It contains a bromine atom, which is a common feature in many organic compounds . The compound also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon atom .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, the synthesis of substituted phenols, which are structurally similar to the given compound, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . Another method involves the diazotization reaction of arylamine, followed by reduction, purification, and drying to obtain a product .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. For example, boronic acids, which are structurally similar to the given compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-Bromophenylacetic acid, a compound with some structural similarity, is a white solid with a honey-like odor, and a melting point of 118 °C .Scientific Research Applications

Suzuki–Miyaura Coupling

(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions and functional group tolerance. Specifically, this compound serves as an organoboron reagent, facilitating the formation of new carbon–carbon bonds. Researchers have tailored various boron reagents for specific SM coupling conditions, making it a versatile tool in synthetic chemistry .

Borinic Acid Derivatives

Recent advances have led to the synthesis of borinic acids, including those derived from (S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid . These derivatives find applications in organic chemistry. For instance, Lee and colleagues developed a metal-free one-pot synthesis of tetracoordinated borinic acids, demonstrating the compound’s versatility .

Tertiary Butyl Ester Synthesis

Tertiary butyl esters are essential in organic synthesis. Researchers have explored direct methods for introducing the tert-butoxycarbonyl group into various organic compounds. Flow microreactor systems have enabled sustainable and efficient synthesis, with applications spanning diverse chemical transformations .

Natural Product Total Synthesis

The complex three-dimensional structure of (S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid has inspired total synthesis efforts. Notably, Professor Yong Qin’s team achieved the total synthesis of six different diterpenoid alkaloids using this compound as a key building block. These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Safety And Hazards

properties

IUPAC Name |

(2S)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFEPBGLNMTQI-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate](/img/structure/B2807373.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2807375.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2807377.png)

![N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2807380.png)

![(2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2807381.png)

![(1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2807384.png)

![N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807386.png)